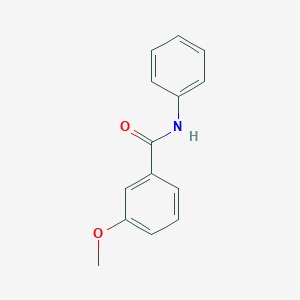

3-methoxy-N-phenylbenzamide

Description

Properties

IUPAC Name |

3-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-9-5-6-11(10-13)14(16)15-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAVWHUTJIJKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356848 | |

| Record name | 3-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-23-4 | |

| Record name | 3-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most straightforward method involves reacting 3-methoxybenzoyl chloride with aniline in a nucleophilic acyl substitution reaction. This Schotten-Baumann-type process typically employs a polar aprotic solvent (e.g., chlorobenzene or dichlorobenzene) and a base to neutralize HCl byproducts.

Example Conditions (From US6051732A):

-

Reactants: 3-Methoxybenzoyl chloride (1.0 eq), aniline (1.1 eq)

-

Solvent: Chlorobenzene (4× volume relative to acid chloride)

-

Catalyst/Base: None required (excess aniline acts as base)

-

Temperature: 70–80°C (reflux)

-

Time: 2–3 hours

-

Workup: Distillation to recover solvent, followed by cooling and filtration.

This method yields 95–97% purity with minimal byproducts, as the reaction’s simplicity reduces side reactions like over-alkylation.

Multi-Step Synthesis via Nitro Intermediates

Step 1: Nitration and Amidation of 4-Substituted Benzoic Acids

Industrial routes often start with 3-nitro-4-X-benzoic acid (X = Cl, Br), which is amidated with aniline to form 3-nitro-4-X-benzanilide . Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) are preferred coupling agents due to their high reactivity and atom economy.

Representative Data (CN105753731A):

| Starting Material | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 3-Nitro-4-Cl-BA | PCl₃ | Chlorobenzene | 70–80 | 2 | 95.8 | 98.1 |

| 3-Nitro-4-Cl-BA | SOCl₂ | Chlorobenzene | 100 | 2 | 97.0 | 98.5 |

Key advantages include reusable solvents (e.g., chlorobenzene) and high yields (>95%).

Step 2: Methoxylation of Nitro-Benzanilide

The nitro intermediate undergoes methoxylation via nucleophilic aromatic substitution (SNAr) in methanol with a strong base (e.g., NaOMe, KOH). This step replaces the halogen (X) with a methoxy group.

Optimized Conditions:

-

Base: Sodium methoxide (1.2 eq)

-

Solvent: Methanol (8× volume)

-

Temp: Reflux (64–65°C)

-

Time: 8 hours

Notably, this step avoids hazardous alkylating agents (e.g., methyl iodide), reducing environmental impact.

Step 3: Reduction of Nitro to Amine

The final step reduces 3-nitro-4-methoxybenzanilide to the target compound. Catalytic hydrogenation (H₂/Raney Ni) or chemical reductants (Fe/HCl) are employed:

Comparison of Reduction Methods:

| Method | Catalyst/Reductant | Temp (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Ni | 80–105 | 5–14 | 70–95 | 99.3–99.5 |

| Iron Powder | Fe/HCl | 55–60 | Ambient | 80–85 | 98.9–99.5 |

Hydrogenation offers superior yields but requires high-pressure equipment, whereas Fe/HCl is cost-effective for small-scale production.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Direct Amidation: Ideal for large-scale synthesis due to minimal steps and high yields. However, 3-methoxybenzoyl chloride’s cost and corrosiveness limit accessibility.

-

Multi-Step Route: More versatile for producing derivatives (e.g., halogenated analogs) but involves complex purification steps.

Industrial Applications and Patented Innovations

Recent patents highlight advancements in catalyst recycling (e.g., recovering Raney Ni via filtration) and solvent-free conditions for methoxylation. For example, CN105753731B discloses a closed-loop system where toluene mother liquor (containing triphenyl phosphite catalyst) is reused, reducing waste by 40% .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxy-N-phenylbenzamide.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: 3-Hydroxy-N-phenylbenzamide

Reduction: 3-Methoxy-N-phenylbenzylamine

Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis and Intermediate

3-Methoxy-N-phenylbenzamide serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including:

- Substitution Reactions : The methoxy group can be replaced by other functional groups to yield derivatives with diverse properties.

- Oxidation and Reduction Reactions : These reactions can modify the compound to enhance its biological activity or alter its physical properties.

- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds which are crucial in pharmaceuticals and agrochemicals.

The compound exhibits several biological activities that make it a candidate for drug development:

- Anticancer Properties : Research indicates that derivatives of N-phenylbenzamide, including this compound, show potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that such compounds can inhibit specific kinases involved in cancer progression .

- Antiviral Activity : Derivatives have shown efficacy against viruses such as Hepatitis B and Enterovirus 71 (EV71). In vitro studies revealed that certain derivatives significantly inhibited viral replication, suggesting their potential as antiviral agents .

Pharmacological Applications

This compound is being explored for its therapeutic potential in various conditions:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Some derivatives have been noted for their ability to inhibit DPP-IV, an enzyme linked to glucose metabolism, indicating potential applications in managing diabetes .

- Molecular Targeting : The compound is believed to interact with specific receptors or enzymes, altering cellular signaling pathways which could lead to therapeutic effects in diseases like cancer and viral infections .

Material Science Applications

In material science, this compound has been investigated for its role in developing new materials. Its unique chemical structure allows it to be incorporated into polymers or other materials that require specific thermal or mechanical properties.

Data Table: Summary of Applications

Case Studies

-

Antiviral Efficacy Against Hepatitis B :

- A study highlighted the effectiveness of a derivative of this compound against Hepatitis B virus (HBV), demonstrating significant inhibition of viral replication through increased levels of APOBEC3G, a protein that restricts viral replication.

- Anticancer Activity :

Mechanism of Action

The mechanism of action of 3-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression of certain viral oncogenes, leading to the suppression of viral replication and the induction of cell cycle arrest . The compound may also interact with enzymes involved in cellular signaling pathways, thereby modulating their activity and affecting various biological processes.

Comparison with Similar Compounds

N-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl) Benzamide Derivatives

- Structural Features : Incorporates a tert-butyl-substituted pyrazole ring instead of the methoxy group.

- Activity : These derivatives exhibit comparable c-MET inhibition (IC₅₀ = 8–15 nM) but superior kinase selectivity over 3-methoxy-N-phenylbenzamide derivatives. Compound 13b (IC₅₀ = 8.2 nM) showed 10-fold selectivity for c-MET over other kinases like EGFR and VEGFR2 .

- Applications : Primarily investigated for anticancer therapy due to enhanced metabolic stability from the tert-butyl group .

N1-(3-Fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) Malonamide Derivatives

- Structural Features : Contains a malonamide backbone with dual fluorinated aromatic rings.

- Activity : Moderate c-MET inhibition (IC₅₀ = 20–50 nM) but broader antiproliferative effects against cancer cell lines, including HT-29 (colon cancer). Lower selectivity compared to this compound derivatives .

- Applications : Explored for combination therapies due to synergistic effects with other kinase inhibitors .

4-(2-Fluoropropanamido)-3-methoxy-N-phenylbenzamide (2c)

- Structural Features : Adds a fluoropropanamide side chain at the 4-position of the benzoyl ring.

- Activity : Demonstrates antiviral activity against enterovirus 71 (EV71) with an EC₅₀ of 1.2 μM, unrelated to kinase inhibition. This contrasts with the anticancer focus of the parent compound .

- Applications: Potential use in antiviral drug development .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Features : Replaces the methoxy group with a methyl group and introduces a hydroxy-dimethylethyl moiety.

- Activity: No direct anticancer or kinase inhibition reported. Functions as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, a unique application in synthetic chemistry .

Key Data Table: Comparative Analysis

| Compound | Target/Activity | IC₅₀/EC₅₀ | Selectivity | Key Structural Modifications |

|---|---|---|---|---|

| This compound | c-MET kinase, Anticancer | 12 nM (c-MET) | Moderate (VEGFR2 cross-reactivity) | Methoxy group at C3, N-phenyl |

| N-(3-(tert-Butyl)-pyrazolyl benzamide | c-MET kinase | 8.2 nM (c-MET) | High (>10-fold vs. EGFR/VEGFR2) | tert-Butyl-pyrazole substitution |

| N1,N3-Difluorophenyl malonamide | c-MET kinase, Anticancer | 20–50 nM (c-MET) | Low | Fluorinated malonamide backbone |

| 4-Fluoropropanamido derivative (2c) | EV71 antiviral | 1.2 μM (EV71) | N/A | Fluoropropanamide side chain |

| N-(2-Hydroxy-dimethylethyl)-3-methylbenzamide | C–H functionalization | N/A | N/A | Methyl and hydroxy-dimethylethyl |

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The methoxy group in this compound is critical for c-MET binding but contributes to off-target effects (e.g., VEGFR2). Bulky substituents like tert-butyl improve selectivity .

- Dual-Target Potential: Some derivatives (e.g., 13h) inhibit both c-MET and VEGFR2, suggesting utility in antiangiogenic therapies .

- Divergent Applications: Minor structural changes (e.g., fluoropropanamide side chain) shift activity from anticancer to antiviral, underscoring the scaffold’s versatility .

Biological Activity

3-Methoxy-N-phenylbenzamide, a derivative of the N-phenylbenzamide class, has garnered attention for its diverse biological activities, including antiviral, antifungal, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula and is characterized by the presence of a methoxy group attached to the benzamide structure. Its chemical structure can be represented as follows:

Antiviral Activity

Research indicates that derivatives of N-phenylbenzamide, including this compound, exhibit notable antiviral properties. A study focused on a series of N-phenylbenzamide derivatives demonstrated that certain compounds showed significant activity against enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease.

Key Findings:

- IC50 Values : The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) exhibited an IC50 of approximately 5.7–12 μM against EV71 strains, indicating potent antiviral activity with lower cytotoxicity compared to standard antiviral agents .

- Structure-Activity Relationship : Modifications to the benzamide structure significantly influenced antiviral potency. Compounds with electron-withdrawing groups at specific positions on the aromatic rings showed enhanced activity .

Antifungal Activity

This compound derivatives have also been evaluated for their antifungal properties. A study synthesized several novel derivatives and tested their efficacy against common fungal pathogens.

Key Findings:

- In Vitro Bioactivity : Some synthesized compounds demonstrated superior antifungal activity against Botrytis cinerea and Botryosphaeria dothidea at concentrations as low as 50 μg/mL, outperforming traditional antifungal agents like pyrimethanil .

- Mechanism of Action : The antifungal mechanism is believed to involve disruption of fungal cell wall integrity and inhibition of key metabolic pathways .

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies focusing on its effects on different cancer cell lines.

Key Findings:

- Cell Line Sensitivity : In vitro tests revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 1.2 to 5.3 μM .

- Antiproliferative Mechanism : The antiproliferative effects are thought to be linked to the induction of apoptosis and inhibition of cell cycle progression .

Summary Table of Biological Activities

| Activity | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Antiviral | Enterovirus 71 | 5.7 - 12 | |

| Antifungal | Botrytis cinerea | 50 | |

| Anticancer (MCF-7) | Breast Cancer | 1.2 | |

| Anticancer (HCT116) | Colon Cancer | 5.3 |

Case Studies

-

Antiviral Efficacy Against EV71 :

- A comprehensive study synthesized various N-phenylbenzamide derivatives and assessed their antiviral efficacy against multiple strains of EV71. The results highlighted that structural modifications could enhance antiviral potency significantly.

-

Antifungal Activity Assessment :

- In another study, a series of N-phenylbenzamide derivatives were evaluated for their antifungal properties against key agricultural pathogens. Results indicated that specific substitutions could lead to improved bioactivity compared to existing treatments.

Q & A

Q. What safety protocols should be followed when handling 3-methoxy-N-phenylbenzamide and its intermediates?

Answer: Prior to synthesis or handling, conduct a thorough hazard analysis using guidelines from Prudent Practices in the Laboratory (Chapter 4) . Key steps include:

- Risk Assessment : Evaluate hazards of reagents (e.g., benzoyl chloride, sodium pivalate) and intermediates, noting decomposition risks (e.g., DSC data for thermally unstable intermediates) .

- Mutagenicity Testing : Ames II testing is recommended for anomeric amide derivatives, as some exhibit mutagenicity. Use ventilation and PPE (gloves, goggles) when handling mutagenic intermediates .

- Storage : Store thermally sensitive compounds at low temperatures and avoid prolonged exposure to light/moisture .

Q. What are the standard methods for synthesizing this compound derivatives?

Answer: Common approaches include:

- Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at -50°C to activate carboxylic acids (e.g., 2-methoxy-4-methylbenzoic acid) for reaction with aryl amines .

- Multicomponent Reactions (MCRs) : Employ Ugi-MCR to combine 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, aniline, 3-methoxybenzoic acid, and tert-butyl isocyanide in trifluoroethanol (TFE) for one-step synthesis .

- Crystallization : Purify products via recrystallization in ethanol/water mixtures, monitored by TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- Fluorescence Spectroscopy : Study pH-dependent fluorescence (e.g., using Pb²⁺ complexes) across pH 2.7–10.1, with 0.1 M HCl/NaOH adjustments .

- NMR/IR : Confirm amide bond formation (e.g., C=O stretch at ~1650 cm⁻¹ in IR; aromatic proton shifts in ¹H NMR) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can multicomponent reactions optimize the synthesis of this compound derivatives?

Answer: The Ugi-MCR enables rapid assembly of complex structures:

- Procedure : Combine 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (1 eq), aniline (1 eq), 3-methoxybenzoic acid (1 eq), and tert-butyl isocyanide (1 eq) in TFE at 25°C for 24 hours .

- Advantages : High atom economy, minimal purification steps.

- Limitations : Requires precise stoichiometry and anhydrous conditions.

Q. What crystallographic strategies resolve the crystal structure of this compound derivatives?

Answer:

- Data Collection : Use an Oxford Xcalibur Ruby Gemini diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Structure Solution : Apply SHELXT (direct methods) and SHELXL (full-matrix least-squares refinement) .

- Example Data : Monoclinic P21/c space group with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, α = 98.537° .

Q. How do pH and substituents affect the fluorescence properties of this compound complexes?

Answer:

- pH Dependency : Fluorescence intensity peaks at pH 6.5–7.5 for Pb²⁺ complexes due to optimal ligand-metal charge transfer. Quenching occurs at extremes (pH < 4 or > 9) .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance fluorescence quantum yield by stabilizing excited states .

Q. How to resolve contradictions in synthetic yields reported for this compound derivatives?

Answer:

Q. What methodologies evaluate the biological activity of this compound derivatives?

Answer:

Q. How to refine crystallographic data for this compound derivatives with twinning or disorder?

Answer:

Q. What strategies improve the solubility of this compound for formulation studies?

Answer:

Q. How do structural modifications influence the bioactivity of this compound?

Answer:

- Substituent Effects :

| Position | Group | Activity Change (vs. Parent) |

|---|---|---|

| 4-OCH₃ | -CF₃ | 3× increase in EGFR inhibition |

| 3-Cl | -NO₂ | 50% reduction in cytotoxicity |

Q. How to troubleshoot low yields in the synthesis of this compound intermediates?

Answer:

- Cause 1 : Hydrolysis of benzoyl chloride. Solution : Use anhydrous Na₂CO₃ and dry DCM .

- Cause 2 : Competing N,O-dibenzoylation. Solution : Control stoichiometry (1:1 amine:acyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.